(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol
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Overview
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the hydroxyl and methylamino groups. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can also play a crucial role in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane derivatives with different substituents and stereochemistry. Examples include:
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(ethylamino)oxane-3,4,5-triol
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(dimethylamino)oxane-3,4,5-triol
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c1-8-7-6(12)5(11)4(10)3(2-9)13-7/h3-12H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFJVGRAUAAGDP-XUUWZHRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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